
3,5-Bis(chloromethyl)-1,4-oxaselenane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(chloromethyl)-1,4-oxaselenane is an organoselenium compound characterized by the presence of selenium, oxygen, and chlorine atoms in its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)-1,4-oxaselenane typically involves the reaction of selenium dioxide with appropriate chloromethyl precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified through distillation and recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
3,5-Bis(chloromethyl)-1,4-oxaselenane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Bis(chloromethyl)-1,4-oxaselenane has several scientific research applications:
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Bis(chloromethyl)-1,4-oxaselenane involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and cellular defense mechanisms. The compound’s chloromethyl groups can also participate in alkylation reactions, leading to modifications of biomolecules.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)-1,4-oxaselenane: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1,4-Oxathiane: Contains sulfur instead of selenium.
1,4-Oxaselenane: Lacks the chloromethyl groups.
Uniqueness
3,5-Bis(chloromethyl)-1,4-oxaselenane is unique due to the presence of both selenium and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
62757-28-2 |
|---|---|
分子式 |
C6H10Cl2OSe |
分子量 |
248.02 g/mol |
IUPAC 名称 |
3,5-bis(chloromethyl)-1,4-oxaselenane |
InChI |
InChI=1S/C6H10Cl2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |
InChI 键 |
ZULOGSKOZRQINX-UHFFFAOYSA-N |
规范 SMILES |
C1C([Se]C(CO1)CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)


![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
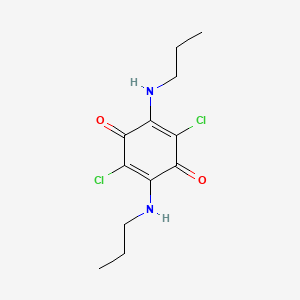
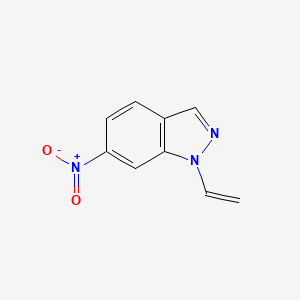
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)
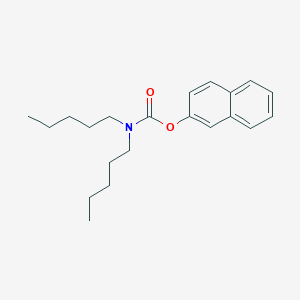
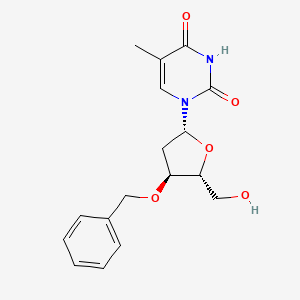
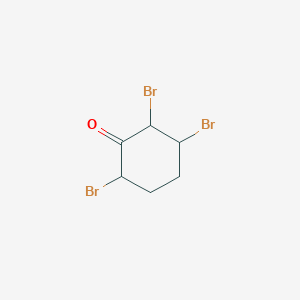
![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
